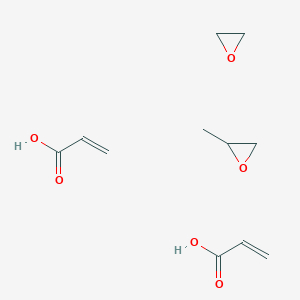
2-Methyloxirane;oxirane;prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, methyl-, polymer with oxirane, di-2-propenoate is a complex chemical compound known for its versatile applications in various fields. This compound is a polymer formed by the reaction of oxirane (ethylene oxide) and methyl oxirane (propylene oxide) with di-2-propenoate (acrylate). It is widely used in industrial applications due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, methyl-, polymer with oxirane, di-2-propenoate typically involves the polymerization of oxirane and methyl oxirane in the presence of di-2-propenoate. The reaction is usually catalyzed by a strong base such as potassium hydroxide (KOH) or a coordinative dimetalcyanide catalyst (DMC) to achieve high molecular weight polymers . The reaction conditions, including temperature and pressure, are carefully controlled to optimize the polymerization process and achieve the desired polymer characteristics.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers (oxirane, methyl oxirane, and di-2-propenoate) are continuously fed into the reactor. The reaction is carried out under controlled conditions to ensure consistent product quality. The polymer is then purified and processed into various forms, such as films, coatings, or resins, depending on its intended application.
化学反应分析
Types of Reactions
Oxirane, methyl-, polymer with oxirane, di-2-propenoate undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its reactivity and compatibility with other materials.
Reduction: Reduction reactions can be used to modify the polymer’s properties, such as its solubility and mechanical strength.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others to tailor its properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome of the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups, enhancing the polymer’s performance in various applications.
科学研究应用
Oxirane, methyl-, polymer with oxirane, di-2-propenoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reactive intermediate in various chemical reactions.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of biomedical coatings and adhesives due to its excellent biocompatibility and adhesive properties.
作用机制
The mechanism of action of oxirane, methyl-, polymer with oxirane, di-2-propenoate involves its ability to form strong covalent bonds with various substrates. The polymer’s reactive functional groups interact with molecular targets, such as proteins or other polymers, through mechanisms like hydrogen bonding, van der Waals forces, and covalent bonding. These interactions enable the polymer to exert its effects, such as enhancing adhesion, improving mechanical properties, or providing biocompatibility.
相似化合物的比较
Similar Compounds
Oxirane, 2-methyl-, polymer with oxirane: Similar in structure but lacks the di-2-propenoate component, resulting in different reactivity and applications.
Oxirane, 2-methyl-, oligomeric reaction products with oxirane, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol: Another related compound with distinct properties due to the presence of different functional groups.
Uniqueness
Oxirane, methyl-, polymer with oxirane, di-2-propenoate is unique due to the presence of the di-2-propenoate component, which imparts specific properties such as enhanced reactivity and compatibility with a wide range of substrates. This makes it particularly valuable in applications requiring strong adhesion, biocompatibility, and tailored chemical reactivity.
属性
CAS 编号 |
52503-44-3 |
|---|---|
分子式 |
C11H18O6 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
2-methyloxirane;oxirane;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.C3H6O.C2H4O/c2*1-2-3(4)5;1-3-2-4-3;1-2-3-1/h2*2H,1H2,(H,4,5);3H,2H2,1H3;1-2H2 |
InChI 键 |
NMEFMOBNHSKQJC-UHFFFAOYSA-N |
规范 SMILES |
CC1CO1.C=CC(=O)O.C=CC(=O)O.C1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
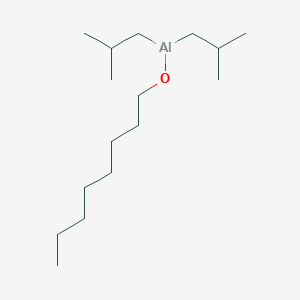
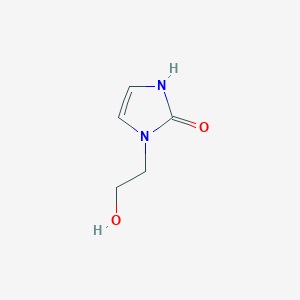
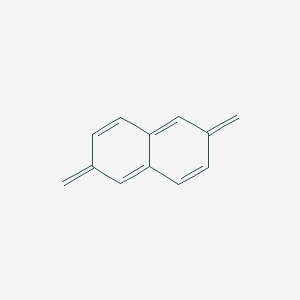
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
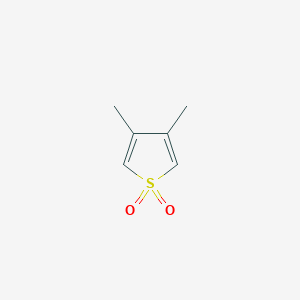
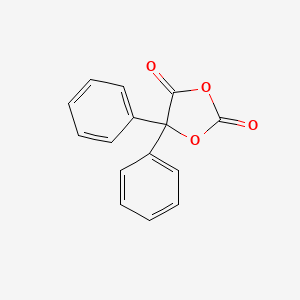
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)


![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
